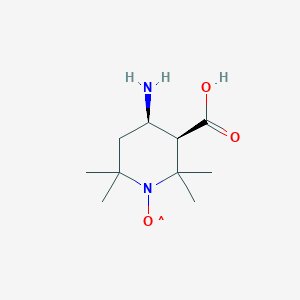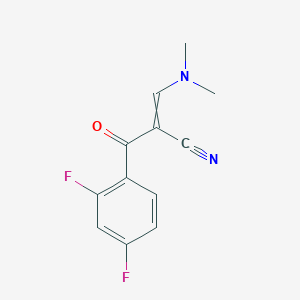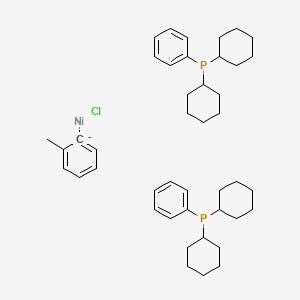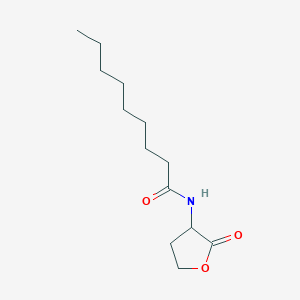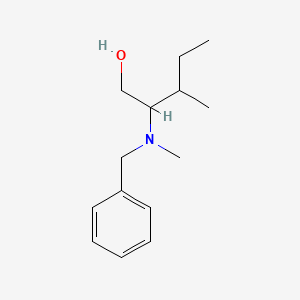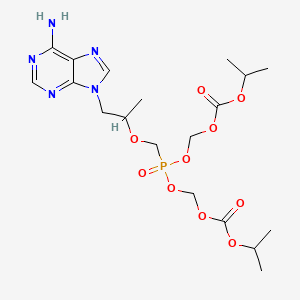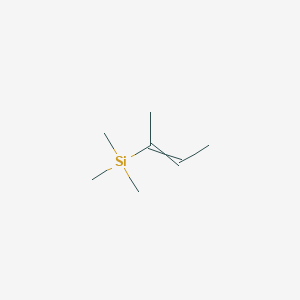
But-2-en-2-yl(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- is a chemical compound with the molecular formula C7H16Si. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and is used in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of Silane, trimethyl(1-methyl-1-propenyl)-, (E)- typically involves the reaction of trimethylsilane with 1-methyl-1-propenyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into simpler silanes or other organosilicon compounds.
Substitution: The compound can undergo substitution reactions where one or more of its organic groups are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Addition: The compound can participate in addition reactions with alkenes or alkynes to form more complex organosilicon compounds.
Applications De Recherche Scientifique
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound can be used in the modification of biomolecules or surfaces to study biological interactions.
Industry: The compound is used in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique properties.
Mécanisme D'action
The mechanism of action of Silane, trimethyl(1-methyl-1-propenyl)-, (E)- involves its ability to interact with various molecular targets and pathways. The compound can form stable bonds with other molecules, leading to the formation of new compounds or materials. Its reactivity is influenced by the presence of the silicon atom and the organic groups attached to it, which can participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- can be compared with other similar organosilicon compounds, such as:
Trimethylsilane: A simpler organosilicon compound with three methyl groups attached to a silicon atom.
Vinyltrimethylsilane: Contains a vinyl group attached to a silicon atom along with three methyl groups.
Phenyltrimethylsilane: Contains a phenyl group attached to a silicon atom along with three methyl groups.
The uniqueness of Silane, trimethyl(1-methyl-1-propenyl)-, (E)- lies in its specific structure, which imparts distinct reactivity and properties compared to other organosilicon compounds.
Propriétés
Formule moléculaire |
C7H16Si |
|---|---|
Poids moléculaire |
128.29 g/mol |
Nom IUPAC |
but-2-en-2-yl(trimethyl)silane |
InChI |
InChI=1S/C7H16Si/c1-6-7(2)8(3,4)5/h6H,1-5H3 |
Clé InChI |
QOZLCBPYZLFNST-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


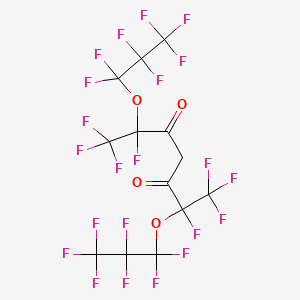
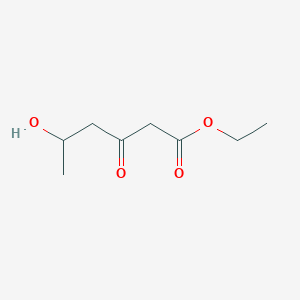
![4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13401840.png)
![4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate](/img/structure/B13401848.png)


